Cas no 694502-06-2 (N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide)

N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a sulfone-containing benzamide derivative characterized by its unique structural features, including a dimethyl-substituted benzamide core and a 3-methyl-1,1-dioxothiolane moiety. This compound is of interest in medicinal and agrochemical research due to its potential as a bioactive intermediate. The sulfone group enhances metabolic stability and binding affinity, while the dimethyl substitution on the benzamide ring may influence lipophilicity and pharmacokinetic properties. Its well-defined synthetic pathway allows for scalable production with high purity, making it suitable for further derivatization or mechanistic studies. The compound's stability under standard storage conditions ensures reliable performance in experimental applications.
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide structure
694502-06-2 structure
Product Name:N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
CAS No:694502-06-2
MF:C14H19NO3S
MW:281.370562791824
CID:5887496
PubChem ID:2947904
Update Time:2025-06-15

N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N,4-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide
    • Benzamide, N,4-dimethyl-N-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-
    • N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
    • 694502-06-2
    • SR-01000270103-1
    • Z56970103
    • F2545-0414
    • SR-01000270103
    • AKOS001058185
    • N,4-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide
    • Inchi: 1S/C14H19NO3S/c1-11-4-6-12(7-5-11)13(16)15(3)14(2)8-9-19(17,18)10-14/h4-7H,8-10H2,1-3H3
    • InChI Key: MRNZVYHGDBSCOD-UHFFFAOYSA-N
    • SMILES: C(N(C)C1(C)CCS(=O)(=O)C1)(=O)C1=CC=C(C)C=C1

Computed Properties

  • Exact Mass: 281.10856464g/mol
  • Monoisotopic Mass: 281.10856464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 506.0±50.0 °C(Predicted)
  • pka: -1.31±0.20(Predicted)

N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2545-0414-2μmol
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
694502-06-2 90%+
2μmol
$85.5 2023-07-28
Life Chemicals
F2545-0414-5μmol
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
694502-06-2 90%+
5μmol
$94.5 2023-07-28
Life Chemicals
F2545-0414-1mg
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
694502-06-2 90%+
1mg
$81.0 2023-07-28
Life Chemicals
F2545-0414-2mg
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
694502-06-2 90%+
2mg
$88.5 2023-07-28
Life Chemicals
F2545-0414-3mg
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
694502-06-2 90%+
3mg
$94.5 2023-07-28
Life Chemicals
F2545-0414-4mg
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
694502-06-2 90%+
4mg
$99.0 2023-07-28
Life Chemicals
F2545-0414-5mg
N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
694502-06-2 90%+
5mg
$103.5 2023-07-28

Additional information on N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Comprehensive Overview of N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide (CAS No. 694502-06-2)

N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, identified by its CAS number 694502-06-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure, combining a benzamide core with a sulfolane-derived moiety, which contributes to its potential applications in drug discovery and material science. Researchers are particularly interested in its structure-activity relationship (SAR), as it may offer insights into designing novel bioactive molecules.

The compound's sulfolane component is notable for its polar aprotic properties, making it a valuable scaffold in medicinal chemistry. Recent studies have explored its role as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development. Its N,4-dimethylbenzamide segment further enhances lipophilicity, a critical factor in optimizing drug bioavailability—a hot topic in AI-driven drug design discussions.

In the context of green chemistry, 694502-06-2 has been evaluated for synthetic scalability using catalytic methods, addressing the industry's push for sustainable manufacturing. Computational chemists frequently model its conformational stability via molecular dynamics simulations, a technique increasingly popular in virtual screening workflows. These aspects make it a recurring subject in cheminformatics databases and high-throughput screening libraries.

Analytical challenges surrounding this compound often involve HPLC method development due to its polar functional groups. Laboratories employ UPLC-UV/MS for purity assessment, reflecting the growing demand for hyphenated techniques in quality control. Its spectral data (NMR, IR) is extensively documented in open-access chemistry repositories, supporting the open science movement.

From a commercial perspective, N,4-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is cataloged by major fine chemical suppliers as a building block for fragment-based drug discovery. Its price volatility often correlates with demand in preclinical research sectors, particularly in oncology and CNS drug development—fields dominating recent biotech investment trends.

Regulatory databases classify this compound as non-hazardous under standard handling conditions, though its ecotoxicological profile remains under investigation—a focal point for REACH compliance discussions. Patent landscapes reveal its inclusion in several composition-of-matter claims, highlighting its industrial relevance.

Emerging applications include its use as a ligand in asymmetric catalysis and as a template for covalent inhibitor design. These developments align with the precision medicine paradigm, where researchers actively search for selective small-molecule probes to study biological pathways.

The compound's crystallographic data has been instrumental in X-ray diffraction studies of sulfone-containing systems. Such structural insights are crucial for cryo-EM modeling—a technique revolutionizing structural biology research.

In summary, CAS 694502-06-2 represents a versatile chemical entity bridging multiple disciplines. Its ongoing study exemplifies the convergence of computational prediction and experimental validation—a cornerstone of modern molecular sciences.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd